Thieno[2,3-c]pyridine derivative 1
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Overview
Description
Thieno[2,3-c]pyridine derivative 1 is a bicyclic heteroaromatic compound that has garnered significant interest in medicinal chemistry. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. The unique structure of thieno[2,3-c]pyridine derivatives makes them valuable in drug discovery, particularly as kinase inhibitors due to their ability to form hydrogen bonds and interact with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-c]pyridine derivatives typically involves the construction of the fused ring system through various cyclization reactions. One common method involves the reaction of 2-aminothiophenes with α,β-unsaturated carbonyl compounds under acidic conditions to form the desired thieno[2,3-c]pyridine core . Another approach includes the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the thieno[2,3-c]pyridine scaffold .
Industrial Production Methods: Industrial production of thieno[2,3-c]pyridine derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-c]pyridine derivatives undergo a variety of chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles such as amines and thiols.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted thieno[2,3-c]pyridines with enhanced biological properties .
Scientific Research Applications
Thieno[2,3-c]pyridine derivatives have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of thieno[2,3-c]pyridine derivatives involves their interaction with specific molecular targets, such as kinases and other enzymes. These compounds often act as inhibitors by binding to the active site of the target protein, thereby blocking its activity. The binding typically involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-protein complex . This inhibition can disrupt key signaling pathways involved in disease progression, making these compounds valuable in therapeutic applications .
Comparison with Similar Compounds
Thieno[2,3-c]pyridine derivatives are unique due to their fused ring structure, which imparts distinct chemical and biological properties. Similar compounds include:
Thieno[3,2-c]pyridine derivatives: These compounds have a different ring fusion pattern, leading to variations in their reactivity and biological activity.
Pyridine derivatives: While simpler in structure, pyridine derivatives share some chemical properties with thieno[2,3-c]pyridines but may lack the enhanced biological activity provided by the fused thiophene ring.
The uniqueness of thieno[2,3-c]pyridine derivatives lies in their ability to form stable interactions with biological targets, making them highly effective as inhibitors in drug discovery .
Properties
Molecular Formula |
C13H9ClFN3O |
---|---|
Molecular Weight |
277.68 g/mol |
IUPAC Name |
3-N-(3-chloro-4-fluorophenyl)furo[2,3-c]pyridine-2,3-diamine |
InChI |
InChI=1S/C13H9ClFN3O/c14-9-5-7(1-2-10(9)15)18-12-8-3-4-17-6-11(8)19-13(12)16/h1-6,18H,16H2 |
InChI Key |
MAFDXEXXQIAQTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(OC3=C2C=CN=C3)N)Cl)F |
Origin of Product |
United States |
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